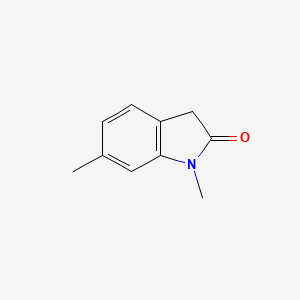

1,6-Dimethylindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-4-8-6-10(12)11(2)9(8)5-7/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDBULPTSUNKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(=O)N2C)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473443 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-1,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156136-66-2 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-1,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 1,6 Dimethylindolin 2 One

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 1,6-dimethylindolin-2-one towards electrophiles and nucleophiles is governed by the electron-donating nature of the N-methyl and 6-methyl groups and the electron-withdrawing effect of the lactam carbonyl. The benzene (B151609) ring is activated towards electrophilic aromatic substitution, while the carbonyl group and the adjacent C3 position are key sites for nucleophilic attack.

Electrophilic Aromatic Substitution: The aromatic ring of this compound is susceptible to attack by electrophiles. The N-methyl and 6-methyl groups are electron-donating, increasing the electron density of the benzene ring and directing incoming electrophiles primarily to the ortho and para positions relative to the activating groups. Key electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. chemaxon.com The general mechanism involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. organic-chemistry.org For instance, nitration would typically employ a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the active electrophile. organic-chemistry.org

Nucleophilic Substitution: Nucleophilic substitution reactions on the this compound core can occur at several positions. The carbonyl carbon (C2) is electrophilic and can be attacked by nucleophiles, potentially leading to ring-opening of the lactam. More commonly, the C3 position, which is alpha to the carbonyl group, can be functionalized. Deprotonation at this position with a suitable base generates an enolate, which can then react with various electrophiles in a nucleophilic substitution manner. youtube.com Additionally, if a suitable leaving group is present on the N-methyl or 6-methyl group, nucleophilic substitution could occur, although this is less common for methyl groups. youtube.com The efficiency of nucleophilic substitution reactions is dependent on the strength of the nucleophile, the solvent, and the stability of the leaving group. libretexts.org

Cross-Coupling Reactions (e.g., Heck/Hiyama)

Cross-coupling reactions are powerful tools for C-C bond formation, and the indolinone scaffold can participate in such transformations. Palladium-catalyzed reactions like the Heck and Hiyama couplings are particularly noteworthy.

A domino Heck/Hiyama cross-coupling reaction has been developed to synthesize 3-arylmethyl-1,3-dimethylindolin-2-ones. chemistrysteps.com This process involves the reaction of N-methyl-N-phenylmethacrylamide derivatives with arylsilanes in the presence of a palladium catalyst. The reaction proceeds through an initial intramolecular Heck cyclization to form a σ-alkylpalladium intermediate, which is then trapped by the arylsilane in a Hiyama-type coupling. chemistrysteps.com This methodology allows for the construction of a quaternary center at the C3 position.

Below is a table summarizing representative examples of this domino reaction:

| Entry | Arylsilane | Product | Yield (%) |

| 1 | 4-Methoxybenzylsilane | 3-(4-methoxybenzyl)-1,3-dimethylindolin-2-one | 85 |

| 2 | 4-Chlorobenzylsilane | 3-(4-chlorobenzyl)-1,3-dimethylindolin-2-one | 72 |

| 3 | 2-Naphthylmethylsilane | 1,3-Dimethyl-3-(naphthalen-2-ylmethyl)indolin-2-one | 75 |

| 4 | Thiophen-2-ylmethylsilane | 1,3-Dimethyl-3-(thiophen-2-ylmethyl)indolin-2-one | 68 |

Table 1: Examples of Domino Heck/Hiyama Cross-Coupling Reactions. Data sourced from chemistrysteps.com.

Intramolecular Cyclization and Annulation Processes

The this compound framework can serve as a precursor for the construction of more complex, fused heterocyclic systems through intramolecular cyclization and annulation reactions.

Intramolecular Cyclization: Metal-free photoredox-catalyzed cyclization of N-aryl acrylamides provides a sustainable route to oxindole (B195798) derivatives. mdpi.com While not specific to the 1,6-dimethyl substrate, this method highlights the general reactivity of the N-aryl acrylamide (B121943) moiety to form the indolinone ring. Another key strategy is the intramolecular Heck reaction, which can be used to form the oxindole ring system from appropriately substituted precursors. bohrium.com For instance, N-substituted-N-(2-bromophenyl)acrylamides undergo intramolecular Heck cyclization to yield 3-substituted indolin-2-ones. bohrium.com

Annulation Reactions: Annulation processes allow for the construction of new rings onto the existing indolinone scaffold. A base-promoted [4+2] annulation of 3-methyl-indolin-2-ones with ortho-haloacetophenones has been reported to yield 2,3-fused indolines bearing a quaternary carbon. bohrium.com This type of reaction expands the structural diversity achievable from simple indolinone precursors. Additionally, 1,6-addition-based annulation reactions using para-quinone methides have been developed for the synthesis of various oxygen- and nitrogen-containing heterocycles, demonstrating the versatility of the indolinone core in constructing fused systems. chim.it

Decarboxylation and Elimination Mechanisms

Decarboxylation and elimination are important transformations for modifying the indolinone scaffold, often used to remove activating groups or introduce unsaturation.

Decarboxylation: Decarboxylative reactions are crucial for accessing certain substituted indolinones. For example, a rhenium-catalyzed alkylarylation of alkenes with hypervalent iodine reagents proceeds via a decarboxylation step to generate alkyl radicals, which then participate in the formation of the C3-substituted indolinone product. rsc.org Another relevant transformation is the decarboxylation of β-keto acids. If a carboxylic acid group is introduced at the C3 position adjacent to the carbonyl, the resulting β-keto acid can undergo thermal decarboxylation to yield a 3-substituted indolin-2-one. masterorganicchemistry.com This is a common final step in syntheses like the malonic ester synthesis adapted for indolinones. masterorganicchemistry.com

Elimination Mechanisms: Elimination reactions can be used to introduce double bonds or remove functional groups. For example, the deacetylation of 3-acetylindolin-2-ones can be achieved by treatment with neutral alumina, which is an elimination of the acetyl group. This process is useful for generating the corresponding 3-unsubstituted or 3-hydro-indolin-2-ones. Elimination of leaving groups from the C3 position or adjacent side chains can lead to the formation of unsaturated indolinone derivatives. masterorganicchemistry.commasterorganicchemistry.com These reactions typically proceed through E1 or E2 mechanisms, depending on the substrate and reaction conditions. libretexts.org

Tautomeric Equilibria and Interconversion Mechanisms

This compound can exist in equilibrium with its enol tautomer, a phenomenon known as keto-enol tautomerism. This equilibrium is fundamental to the reactivity of the C3 position.

The keto form, this compound, is generally the more stable tautomer. libretexts.orglibretexts.org However, the enol form, 3-hydroxy-1,6-dimethyl-1H-indole, can be formed and is a key intermediate in reactions involving the alpha-carbon (C3). The interconversion can be catalyzed by either acid or base. libretexts.orglibretexts.org

Base-catalyzed tautomerization: A base removes a proton from the C3 position to form a resonance-stabilized enolate anion. Protonation of the enolate oxygen then yields the enol.

Acid-catalyzed tautomerization: The carbonyl oxygen is protonated, increasing the acidity of the C3 proton. A weak base can then remove this proton to form the enol.

A stable enol tautomer of a derivative, (Z)-3-(1-hydroxyethylidene)-1,6-dimethylindolin-2-one, has been synthesized and characterized. This compound exists as purple crystals, indicating a stable, conjugated enol system. The formation of such a stable enol highlights the potential for tuning the tautomeric equilibrium through substitution.

Functional Group Interconversions on the Indolinone Scaffold

The this compound core allows for a wide range of functional group interconversions (FGIs), which are essential for the synthesis of diverse derivatives.

FGIs can be performed on substituents at various positions of the indolinone ring. For example, a nitro group on the aromatic ring can be reduced to an amino group, which can then undergo further reactions like diazotization. The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride. imperial.ac.uk

A notable FGI is the deacetylation of 3-acetyl-1,3-dimethylindolin-2-one, which can be achieved using neutral alumina. This reaction converts the acetylated compound back to 1,3-dimethylindolin-2-one (B3050237), demonstrating a method to remove a C3-substituent that may have been used as an activating group.

The table below provides examples of functional group interconversions on the indolinone scaffold:

| Starting Material Functional Group | Reagents/Conditions | Product Functional Group |

| C3-Acetyl | Neutral Alumina | C3-Hydrogen |

| Aromatic Nitro | H₂, Pd/C | Aromatic Amine |

| C2-Carbonyl | LiAlH₄ | C2-Methylene |

| C3-Alkyl Mesylate | NaN₃ | C3-Alkyl Azide |

| C3-Alkyl Azide | H₂, Pd/C | C3-Alkyl Amine |

Table 2: Examples of Functional Group Interconversions on the Indolinone Scaffold. Sourced from general organic chemistry principles. imperial.ac.ukub.eduvanderbilt.edu

Structural Diversity and Derivative Synthesis Based on 1,6 Dimethylindolin 2 One Core

Derivatives with Modifications at the N-1 Position

The N-1 position of the indolin-2-one core is an amide nitrogen, and its reactivity is central to the synthesis of a wide range of derivatives. While the parent compound is N-methylated, further modifications at this site are synthetically crucial for creating diverse molecular architectures. The N-substituent plays a significant role in modulating the electronic properties of the entire indole (B1671886) framework and can be essential for directing the regioselectivity of subsequent reactions.

Derivatives with Modifications at the C-3 Position (e.g., 3-alkylidene, 3-alkynyl, 3,3-disubstituted)

The C-3 position of the 1,6-dimethylindolin-2-one core is highly reactive and serves as a primary site for introducing structural complexity.

3-Alkylidene Derivatives: The synthesis of 3-alkylidene oxindoles is a well-established route to functionalized derivatives. A divergent and selective method for creating (E)-3-alkylidene oxindoles involves a palladium-catalyzed multicomponent reaction of 3-diazo oxindole (B195798), isocyanide, and aniline. bohrium.comnih.gov This approach is notable for its feasibility with a range of substituted starting materials, yielding products in moderate to high yields. nih.gov The reaction mechanism is proposed to proceed through a Pd-carbene complex and a ketenimine intermediate. nih.gov Another strategy involves the asymmetric organocatalytic Michael addition of diones to alkylidene oxindoles, which can be catalyzed by multifunctional squaramide catalysts. nih.gov

3,3-Disubstituted Derivatives: Creating a quaternary stereocenter at the C-3 position is a significant synthetic challenge that yields structurally complex molecules. A direct oxidative alkylarylation of N-arylacrylamides with simple alkanes provides an efficient, metal-free method for synthesizing 3,3-disubstituted oxindoles. researchgate.net This radical-initiated alkylation/cyclization process demonstrates good functional group tolerance. researchgate.net Another approach begins with arylhydrazines and α-branched aldehydes, proceeding through a Fischer indole-type synthesis followed by imine oxidation. researchgate.net The asymmetric synthesis of these derivatives is of particular interest, with various strategies developed to control the stereochemistry at this all-carbon quaternary center. researchgate.net

Below is a table summarizing representative C-3 position modifications on the oxindole core.

| Modification Type | Synthetic Method | Key Features | Reference(s) |

| (E)-3-Alkylidene | Palladium-catalyzed multicomponent reaction | Divergent and selective; proceeds via Pd-carbene intermediate. | bohrium.comnih.gov |

| 3-Alkylidene | Asymmetric Michael Addition | Uses multifunctional squaramide catalysts; yields high enantioselectivities. | nih.gov |

| 3,3-Disubstituted | Oxidative Alkylarylation | Metal-free; radical-initiated alkylation/cyclization of N-arylacrylamides. | researchgate.net |

| 3,3-Disubstituted | Fischer Indole Synthesis Variant | Starts from arylhydrazines and α-branched aldehydes. | researchgate.net |

Aromatic Ring Substitutions and their Influence on Reactivity and Structure

Substituents on the aromatic ring of the this compound core have a profound impact on the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. masterorganicchemistry.com The influence of a substituent is generally understood through a combination of inductive and resonance effects. libretexts.orglibretexts.org

The parent structure already contains a methyl group at the C-6 position. Alkyl groups are classified as electron-donating and activating substituents. libretexts.orgmsu.edu They increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than unsubstituted benzene (B151609). msu.edu The activating influence directs incoming electrophiles primarily to the ortho and para positions relative to the methyl group.

When a second substituent is introduced onto the ring, its nature—whether electron-donating (activating) or electron-withdrawing (deactivating)—and its position relative to the existing C-6 methyl group determine the outcome of further substitutions. msu.edu

Activating Groups: Substituents like hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) are strongly activating and ortho-, para-directing. Their presence would further enhance the ring's reactivity. libretexts.org

Deactivating Groups: Substituents like nitro (-NO2), cyano (-CN), and carbonyl groups (-COR) are deactivating and meta-directing. Halogens are an exception, as they are deactivating due to a strong inductive effect but are ortho-, para-directing because of their resonance effect. libretexts.orgmsu.edu

The interplay between the directing effects of the C-6 methyl group and a second substituent can be either cooperative (reinforcing) or antagonistic. msu.edu For instance, if a strongly activating, ortho-, para-directing group is placed at the C-4 or C-2 position, the directing effects would be reinforced, leading to more predictable substitution patterns. msu.edu

The following table classifies common substituents and their effects on electrophilic aromatic substitution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -CH₃ (Alkyl) | Donating | - | Activating | Ortho, Para |

| -OH, -OR (Alkoxy) | Withdrawing | Donating | Strongly Activating | Ortho, Para |

| -NH₂, -NHR, -NR₂ | Withdrawing | Donating | Strongly Activating | Ortho, Para |

| -Cl, -Br, -I (Halogen) | Withdrawing | Donating | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Withdrawing | Withdrawing | Strongly Deactivating | Meta |

| -CN (Cyano) | Withdrawing | Withdrawing | Deactivating | Meta |

| -C(O)R (Carbonyl) | Withdrawing | Withdrawing | Deactivating | Meta |

Heterocyclic Fused Derivatives (e.g., Quinazolinone, Thiadiazole, Aziridine (B145994) Hybrids)

Fusing additional heterocyclic rings to the this compound framework generates complex, polycyclic systems with unique chemical properties.

Quinazolinone Hybrids: Quinazolinones are a significant class of N-containing heterocycles. lookchem.com Numerous synthetic methods have been developed for their construction, often involving the cyclization of 2-aminobenzamides with various partners like alcohols or aldehydes. researchgate.netorganic-chemistry.org For instance, a K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides can produce quinazolinones without a transition metal catalyst. researchgate.net Another approach uses a copper-catalyzed reaction between 2-isocyanobenzoates and amines. organic-chemistry.org To create a quinazolinone fused to the this compound core, a precursor bearing an appropriately positioned amino group on the aromatic ring would be required to undergo intramolecular cyclization with a suitable one-carbon source.

Thiadiazole Hybrids: The 1,3,4-thiadiazole (B1197879) ring is another valuable scaffold found in many pharmacologically active molecules. unipa.it Hybrid molecules incorporating both indole and thiadiazole motifs have been synthesized. unipa.it A common synthetic route involves the reaction of a precursor molecule with thiosemicarbazide, followed by cyclization. researchgate.net For example, new series of imidazo[2,1-b] lookchem.comresearchgate.netorganic-chemistry.orgthiadiazole derivatives have been synthesized and linked to an indole core, demonstrating the feasibility of creating such hybrid structures. unipa.it The synthesis of indazole-based thiadiazole hybrids has also been reported, showcasing the modularity of these synthetic approaches. nih.govnih.gov

Aziridine Hybrids: Aziridines are three-membered heterocyclic rings that can serve as precursors to more complex structures. For example, copper/silver-catalyzed annulation of 3-aryl-2H-azirines with anthranils has been used to produce (quinazolin-2-yl)methanone derivatives, demonstrating how the aziridine ring can be opened and incorporated into a larger fused system. organic-chemistry.org While direct fusion of an aziridine to the indolinone core is less common, spirocyclic derivatives containing an aziridine ring attached at the C-3 position represent a related class of hybrid molecules.

| Fused Heterocycle | General Synthetic Strategy | Key Precursors/Reagents | Reference(s) |

| Quinazolinone | Oxidative tandem cyclization | 2-Aminobenzamide derivatives, alcohols/aldehydes | researchgate.netorganic-chemistry.org |

| Imidazo[2,1-b] lookchem.comresearchgate.netorganic-chemistry.orgthiadiazole | Multi-step synthesis and cyclization | α-Haloaryl ketones, thiosemicarbazide | unipa.itresearchgate.net |

| (Quinazolin-2-yl)methanone | Annulation reaction | 3-Aryl-2H-azirines, anthranils | organic-chemistry.org |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for synthesizing chiral derivatives of this compound is crucial, particularly when creating molecules with specific three-dimensional structures. The C-3 position is often a target for asymmetric synthesis, leading to chiral centers, including challenging all-carbon quaternary centers.

An efficient, atom-economical methodology for creating highly functionalized spiro-decalin oxindole derivatives has been developed using a sequential organocatalytic Michael-domino Michael/aldol (B89426) reaction sequence. nih.gov This process, catalyzed by a pyrrolidine-based organocatalyst and DBU, yields products with up to five contiguous stereogenic centers with excellent stereoselectivity. nih.gov The absolute configuration of the products has been confirmed through X-ray crystal structure analysis. nih.gov

Another powerful approach is the asymmetric Michael addition of nucleophiles to 3-alkylidene oxindoles. The reaction between cyclopentane-1,2-dione and an alkylidene oxindole, catalyzed by a bifunctional squaramide, produces Michael adducts with high enantioselectivities. nih.gov This demonstrates the utility of organocatalysis in controlling the stereochemical outcome of reactions on the oxindole scaffold. nih.gov

The table below highlights key findings in the stereoselective synthesis of oxindole derivatives.

| Reaction Type | Catalyst/Method | Product Type | Stereoselectivity | Reference(s) |

| Michael–Domino Michael/Aldol | Pyrrolidine-based organocatalyst / DBU | Spiro-decalin oxindoles | >99:1 dr, up to 92% ee | nih.gov |

| Asymmetric Michael Addition | Bifunctional squaramide | 3-substituted oxindoles | High enantioselectivity, moderate diastereoselectivity | nih.gov |

| Photochemical Deracemization | Chiral benzophenone (B1666685) catalyst | Enantiomerically enriched 3-substituted oxindoles | Up to 99% ee | researchgate.net |

Advanced Spectroscopic Characterization of 1,6 Dimethylindolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. emerypharma.com A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals, providing definitive proof of the molecular structure. emerypharma.com

¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of 1,6-Dimethylindolin-2-one is expected to exhibit distinct signals corresponding to its unique proton environments. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The protons at the C3 position would appear as a singlet in the aliphatic region. The two methyl groups—one attached to the nitrogen (N-methyl) and one to the aromatic ring (C6-methyl)—would each produce a sharp singlet, with the N-methyl protons typically appearing at a slightly different chemical shift than the aromatic methyl protons.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C2) of the lactam ring, which is expected to resonate at a low field (downfield). The spectrum would also display signals for the quaternary carbons of the aromatic ring (C3a, C6, C7a), the aromatic CH carbons (C4, C5, C7), the methylene (B1212753) carbon (C3), and the two methyl carbons (N-CH₃ and C6-CH₃).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~175 |

| C3 | ~3.4 | ~36 |

| C3a | - | ~128 |

| C4 | ~7.1 (d) | ~124 |

| C5 | ~6.8 (d) | ~125 |

| C6 | - | ~133 |

| C7 | ~6.9 (s) | ~109 |

| C7a | - | ~145 |

| N-CH₃ | ~3.2 (s) | ~26 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, ¹H,¹⁵N HMBC)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation would be observed between the adjacent aromatic protons at C4 and C5, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon shifts. For example, the singlet at ~3.4 ppm in the ¹H spectrum would correlate with the carbon signal at ~36 ppm in the ¹³C spectrum, confirming the C3-H₃ assignment. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. sdsu.educolumbia.edu Key HMBC correlations for this compound would include:

Correlations from the N-methyl protons to the C2 (carbonyl) and C7a carbons.

Correlations from the C3 methylene protons to the C2, C3a, and C7a carbons.

Correlations from the C6-methyl protons to the C5, C6, and C7 carbons.

¹H,¹⁵N HMBC: For derivatives containing isotopically labeled nitrogen (¹⁵N), this experiment provides information about the nitrogen's chemical environment by showing long-range correlations between protons and the nitrogen atom. This can definitively confirm the position of the N-methyl group through its correlation with the nitrogen atom of the lactam ring.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the five-membered lactam (γ-lactam) ring, typically observed in the region of 1670-1700 cm⁻¹. Other significant peaks would include C-N stretching vibrations, aromatic C=C stretching in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons.

Raman Spectroscopy: Raman spectroscopy provides complementary information. mdpi.com The aromatic ring vibrations are often strong in the Raman spectrum. While the C=O stretch is visible, it is typically less intense than in the IR spectrum. The symmetric stretching of the benzene ring and the C-CH₃ and N-CH₃ vibrations would also be observable.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges for the specified functional groups.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | FT-IR/Raman | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | FT-IR/Raman | 2850 - 2960 | Medium |

| C=O Stretch (Lactam) | FT-IR | 1670 - 1700 | Strong |

| C=C Stretch (Aromatic) | FT-IR/Raman | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (HRMS, ESI-MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₁NO), the exact mass can be calculated and compared to the experimental value to confirm its composition.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. researchgate.net Tandem mass spectrometry (MS/MS) experiments can be performed on this ion to induce fragmentation. nih.gov The fragmentation pattern provides structural information. For this compound, expected fragmentation pathways could involve the loss of a methyl radical (•CH₃) from either the nitrogen or the aromatic ring, or the loss of carbon monoxide (CO) from the lactam ring.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) | Comment |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₂NO]⁺ | 162.0913 | Protonated molecular ion |

| [M-CH₃]⁺ | [C₉H₈NO]⁺ | 146.0600 | Loss of a methyl radical |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule and are sensitive to the extent of conjugation and the molecular environment. nih.gov

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the substituted benzene ring. The presence of the lactam ring and methyl substituents can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted indole (B1671886). Typically, substituted indoles show two main absorption bands, one around 260-290 nm and another at shorter wavelengths. researchgate.net

Fluorescence Spectroscopy: Many indole derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit fluorescence. The emission wavelength and quantum yield would be dependent on the specific electronic structure and the solvent environment. The rigidity of the bicyclic indolinone core can contribute to fluorescence by reducing non-radiative decay pathways. nih.gov

Table 4: Expected Electronic Spectroscopy Data for this compound Values are typical for indole-based chromophores.

| Parameter | Expected Range | Transition Type |

|---|---|---|

| λmax (Absorption) | 260 - 290 nm | π → π* |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. doitpoms.ac.uk This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and conformation. libretexts.org

For this compound, a successful X-ray crystallographic analysis would yield the exact coordinates of each atom in the crystal lattice. umass.edu This data would allow for the precise measurement of:

The planarity of the bicyclic ring system.

The bond lengths of the C=O and C-N bonds within the lactam ring.

The conformation of the five-membered ring.

Intermolecular interactions in the crystal packing, such as hydrogen bonding (if applicable in derivatives) or π-π stacking between the aromatic rings of adjacent molecules.

This technique provides the ultimate proof of structure and offers insights into the solid-state packing forces that govern the material's macroscopic properties. youtube.com

Computational and Theoretical Investigations of 1,6 Dimethylindolin 2 One

Quantum Chemical Calculations (e.g., DFT, Ab-initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab-initio methods, are foundational tools for investigating the properties of molecules at the electronic level. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. For a compound like 1,6-Dimethylindolin-2-one, DFT methods, particularly with hybrid functionals like B3LYP, would be a common choice to balance computational cost and accuracy for geometry optimization, frequency calculations, and electronic property analysis. nih.govnih.gov

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Electronic structure analysis provides insight into a molecule's reactivity and properties based on the arrangement of its electrons.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net Specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not documented in the searched literature.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. nih.gov Regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen, identifying it as a primary site for electrophilic interaction. However, a specific, calculated MEP map for this compound is not available in the searched results.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis, typically performed using DFT methods, calculates the vibrational modes of a molecule. nih.govnih.gov These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, helping to assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.netnist.gov This analysis confirms the optimized structure as a true energy minimum (no imaginary frequencies) and aids in the interpretation of experimental spectroscopic data. nih.gov No published theoretical vibrational frequencies or predicted spectra for this compound were found.

Conformational Analysis and Potential Energy Surfaces

Conformational Analysis : This process involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. sapub.orglibretexts.org For a molecule with flexible parts like the methyl groups on this compound, conformational analysis would explore rotations around single bonds to find the lowest energy (most stable) conformer. This is crucial as the molecule's reactivity and properties can depend on its conformation. libretexts.org

Potential Energy Surfaces (PES) : A PES is a multidimensional map that represents the potential energy of a system as a function of its atomic coordinates. longdom.orglibretexts.org It provides a global view of all possible conformations, transition states, and reaction pathways. longdom.orgnih.gov Studying the PES can reveal the energy barriers between different conformers and the pathways for isomerization or reaction. A detailed PES study for this compound has not been reported in the searched literature.

Reactivity Descriptors and Global Reactivity Indices

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S) : Hardness is the resistance to change in electron distribution; soft molecules have a small HOMO-LUMO gap and are more reactive. irjweb.com

Electrophilicity Index (ω) : Quantifies the electron-accepting capability of a molecule. nih.gov

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. While the formulas for these indices are well-established, their calculated values for this compound are not available. nih.gov

Table 1: Definitions of Global Reactivity Descriptors This table describes the general formulas used in computational chemistry. Specific values for this compound are not available.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of a molecule's electrophilic nature. |

Intermolecular Interactions and Molecular Stability Studies (e.g., QTAIM, Non-Covalent Interactions)

The stability of a molecule in a condensed phase is governed by intermolecular interactions.

Non-Covalent Interactions (NCI) : These are weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking that influence the packing of molecules in a crystal and their behavior in solution. nih.govmdpi.com Computational methods can map and quantify these interactions.

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM is a powerful method that analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them, including weak non-covalent interactions. researchgate.netorientjchem.org The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. No QTAIM or specific NCI analysis for this compound has been found.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify the transition states and intermediates involved. rsc.orgresearchgate.net This allows for the determination of activation energies and reaction rates, providing a detailed, step-by-step understanding of how a reaction proceeds. Such studies could, for example, model the reactivity of the enolate of this compound or its susceptibility to oxidation. However, no computational studies on the reaction mechanisms involving this compound were identified in the literature search.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. arxiv.org Organic molecules, particularly those with donor-pi-acceptor architectures, can exhibit substantial NLO responses. The NLO properties of indolin-2-one derivatives can be computationally modeled to predict their potential for such applications.

Theoretical investigations into the NLO properties of molecules related to this compound, such as Indole-7-carboxyldehyde (I7C), have been conducted using Density Functional Theory (DFT). arxiv.orgresearchgate.net These studies typically calculate key parameters that govern NLO activity. For a hypothetical computational study of this compound, similar methodologies would be applied.

Key NLO Parameters:

Polarizability (α): Represents the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of second-order NLO effects like second-harmonic generation (SHG). High values of β are desirable for NLO materials. arxiv.org

The computational approach involves optimizing the molecular geometry of this compound and then calculating these electronic properties. The results would indicate whether the molecule possesses a non-centrosymmetric nature and significant intramolecular charge transfer characteristics, which are crucial for second-order NLO activity. arxiv.org While specific experimental or computational data for this compound is not available in the reviewed literature, the established methods for other indole (B1671886) derivatives provide a clear framework for its investigation. arxiv.orgresearchgate.net

Table 1: Hypothetical NLO Parameters for Investigation of this compound

| Parameter | Description | Significance for NLO Properties |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in the molecule. | Higher values can correlate with enhanced NLO response. |

| Average Polarizability (α) | The ability of the molecular electron cloud to be distorted by an electric field. | Contributes to the overall NLO effect. |

| First-Order Hyperpolarizability (β) | A tensor quantity describing the second-order response to an electric field. | Directly relates to the intensity of second-harmonic generation. |

Molecular Docking and Ligand-Target Interaction Prediction (e.g., with c-KIT kinase domain)

The indolin-2-one scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. acs.org Several approved drugs, such as Sunitinib, feature this core structure and target various kinases, including the c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST). acs.org Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a protein. nuv.ac.in

A molecular docking study of this compound with the c-KIT kinase domain would provide insights into its potential as a kinase inhibitor. The process involves:

Preparation of the Receptor and Ligand: The 3D structure of the c-KIT kinase domain is obtained from a protein database (e.g., PDB). The structure of this compound is built and optimized for its lowest energy conformation.

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed into the ATP-binding site of the kinase. nuv.ac.innih.gov The program then explores various binding poses and orientations, scoring them based on a force field that estimates binding affinity (e.g., in kcal/mol).

Analysis of Interactions: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site. For c-KIT, key interactions often involve residues in the hinge region, the DFG motif, and the gatekeeper residue. acs.org

Studies on other 3-substituted indolin-2-ones have shown that modifications to the core structure significantly influence selectivity and potency against different kinases. acs.org A docking study would predict whether this compound can form stable and favorable interactions within the c-KIT active site, warranting further experimental investigation.

Table 2: Potential Interacting Residues in c-KIT Kinase Domain for Indolin-2-one Derivatives

| Interaction Type | Key Amino Acid Residues (Examples) | Role in Binding |

| Hydrogen Bonds | Cys673, Glu640 (Hinge Region) | Anchor the ligand in the ATP-binding pocket. |

| Hydrophobic Interactions | Val603, Leu799, Ile625 | Stabilize the ligand within the pocket. |

| Gatekeeper Interaction | Thr670 | Controls access to a deeper hydrophobic pocket. |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. acs.org MD simulations calculate the motion of atoms in the system, providing information on the stability of the binding pose, the flexibility of the protein and ligand, and the energetics of the interaction. acs.org

Following a promising molecular docking result for this compound with the c-KIT kinase, an MD simulation would be the logical next step. The simulation would typically run for nanoseconds to microseconds and would involve:

System Setup: The docked protein-ligand complex is placed in a simulated aqueous environment with appropriate ions to mimic physiological conditions.

Simulation Run: A physics-based force field (e.g., CHARMM, AMBER) is used to calculate the forces between atoms and simulate their movements over time.

Trajectory Analysis: The resulting trajectory is analyzed to assess key metrics of stability:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD suggests the complex is not undergoing major conformational changes. acs.org

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over the simulation time, confirming the stability of key interactions identified in docking. acs.org

MD simulations on other indolin-2-one derivatives have been used to confirm the stability of their complexes with target proteins, supporting their proposed mechanism of action. acs.org For this compound, such simulations would validate the docking predictions and provide a more robust model of its interaction with the c-KIT kinase.

Advanced Non Therapeutic Applications in Chemical Science

Utility as Synthetic Building Blocks and Scaffolds in Organic Synthesis

The 1,6-dimethylindolin-2-one core is a privileged scaffold in organic synthesis, primarily due to the reactivity of its C3 position. This position is readily functionalized, allowing for the construction of complex molecular architectures.

Researchers have utilized this scaffold to synthesize a variety of heterocyclic compounds. researchgate.netcardiff.ac.ukmetu.edu.tr The inherent reactivity of the oxindole (B195798) nucleus allows it to participate in various synthetic transformations, including multicomponent reactions (MCRs). researchgate.netajol.infonih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial molecules. The use of this compound and its derivatives in such reactions facilitates the rapid generation of molecular diversity, which is crucial in the discovery of new compounds with unique properties. For instance, it can be a key reactant in the synthesis of spiro-oxindole derivatives, which are compounds known for their complex three-dimensional structures and significant biological activities.

Furthermore, the oxindole ring can be a precursor in domino reactions, where a sequence of reactions occurs in a single pot, leading to the formation of intricate polycyclic systems. researchgate.net A notable application is in the synthesis of 3,3-disubstituted oxindoles through oxidative alkylarylation reactions. thieme-connect.com The ability to construct such densely functionalized molecules from relatively simple starting materials highlights the synthetic utility of the this compound scaffold.

Development of Fluorescent Probes and Optical Materials

Derivatives of this compound have shown significant promise in the development of fluorescent materials. The indole (B1671886) core, being electron-rich, can act as an effective electron donor in donor-π-acceptor (D-π-A) type fluorophores. mdpi.com By attaching various electron-accepting groups to the oxindole scaffold, it is possible to tune the photophysical properties of the resulting molecules.

These tailored molecules can exhibit strong fluorescence emission in solution, making them suitable for use as fluorescent probes. mdpi.com For example, indole derivatives are key components in the synthesis of highly fluorescent 1,2-dihydropyrimido[1,6-α]indole. rsc.org The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, are highly sensitive to the molecular structure and the solvent environment. nih.govnih.gov This sensitivity allows for the design of probes that can respond to changes in their local environment, such as polarity.

Research has demonstrated that the fluorescence of certain indole derivatives can be significantly enhanced in hydrophobic environments, a property that has been exploited to develop probes for monitoring amyloid fibril formation. nih.gov Polymethine dyes incorporating indole moieties are also being investigated for near-infrared (NIR) fluorescence imaging. thno.orgnih.gov

Table 1: Photophysical Properties of Selected Indole-Based Dyes

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Solvent |

| Indole Derivative 1 | 550-670 | 630-750 | ~0.2 | Acetonitrile |

| Indole Derivative 2 | 782 | 810 | ~0.08 | Methanol |

| Perylene Diimide Derivative | 668 | - | 0.54 | Toluene |

Data compiled from various studies on indole and related heterocyclic fluorescent dyes. thno.orgrsc.orgnsf.gov

Materials Science Applications (e.g., Non-Linear Optics)

The field of materials science has also benefited from the unique properties of this compound derivatives, particularly in the area of non-linear optics (NLO). NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optical computing, telecommunications, and laser technology. nih.gov

Organic molecules with D-π-A structures, like those derivable from the oxindole scaffold, are excellent candidates for NLO materials. nih.govnih.gov The intramolecular charge transfer (ICT) from the electron-donating indole part to an electron-accepting group through a π-conjugated bridge is a key factor for high NLO response. Theoretical and experimental studies on related heterocyclic systems have shown that modifications to the donor, acceptor, and π-linker can significantly influence the NLO properties, such as the first hyperpolarizability (β). nih.govniscpr.res.inresearchgate.net

Quantum chemical calculations are often employed to predict the NLO behavior of new materials. These calculations help in understanding the structure-property relationships and in designing molecules with enhanced NLO characteristics. For instance, a narrow energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger NLO response, as it facilitates ICT. niscpr.res.in

Molecular Switches and Sensing Agents (Ionochromic properties)

The ability of this compound derivatives to act as molecular switches and sensing agents stems from their potential to undergo structural and electronic changes in response to external stimuli. nih.govbeilstein-journals.org One of the most interesting properties in this context is ionochromism, where the compound changes color or fluorescence upon binding with metal ions.

Schiff base ligands derived from heterocyclic compounds can act as selective and sensitive colorimetric sensors for various metal cations. mdpi.com The coordination of a metal ion with specific atoms (like nitrogen or sulfur) in the ligand can alter the electronic distribution within the molecule, leading to a change in its absorption spectrum that is often visible to the naked eye.

Furthermore, fluorescent "turn-on" probes have been developed based on related heterocyclic structures for the detection of specific ions like Al³⁺. rsc.org In such systems, the binding of the target ion restricts intramolecular motions or alters electronic pathways, leading to a significant enhancement of fluorescence intensity. These probes can be highly sensitive, with detection limits in the nanomolar range, and can even be used for imaging ions within living cells. rsc.orgnih.gov The reversibility of this binding also allows for the development of reusable sensors.

Role in Mechanistic Studies of Organic Reactions

Due to its well-defined structure and predictable reactivity, this compound and its analogs can be employed as model compounds in mechanistic studies of organic reactions. By systematically modifying the structure of the oxindole and observing the effect on reaction outcomes, chemists can gain insights into reaction pathways, transition states, and the roles of various catalysts and reagents.

For example, probe molecules mimicking more complex structures have been synthesized to investigate the mechanism of enzyme inhibition. nih.gov In photoredox catalysis, 3-bromooxindoles have been used to study visible-light-induced reactions, where control experiments and labeling studies help to elucidate the complex reaction pathways involving radical intermediates. rsc.org The understanding gained from these studies is crucial for the development of new synthetic methodologies with improved efficiency and selectivity.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1,6-Dimethylindolin-2-one

A thorough search of scientific databases yields no specific research articles, patents, or detailed experimental studies focused exclusively on this compound. The majority of available information pertains to the broader class of substituted indolin-2-ones, which have been extensively studied as tyrosine kinase inhibitors and for other biological activities. rsc.orgmdpi.comacs.org Research in this area often involves modifications at various positions of the indolin-2-one ring to optimize biological activity, but the 1,6-dimethyl combination has not been a specific focus of published studies.

Emerging Synthetic Challenges and Opportunities

General synthetic routes to substituted indolin-2-ones are well-established, often involving the cyclization of appropriately substituted anilides or other precursors. nih.gov For this compound, a plausible synthetic route could involve the N-methylation of 6-methylindolin-2-one (B1316679) or the cyclization of a corresponding N-methylated precursor. However, without specific literature, the optimization of such a synthesis, including reaction conditions, catalyst selection, and potential side reactions, remains a hypothetical exercise. The primary challenge, therefore, is the lack of a documented and optimized synthetic protocol. This also presents an opportunity for foundational research to establish an efficient and scalable synthesis for this specific compound.

Unexplored Reactivity Patterns and Transformation Pathways

The reactivity of the indolin-2-one scaffold is generally characterized by reactions at the C3 position, the nitrogen atom, and the aromatic ring. For this compound, the presence of the N-methyl group precludes N-H reactivity, potentially simplifying certain transformations while blocking others. The methyl group at the 6-position may exert electronic and steric effects on the reactivity of the benzene (B151609) ring, for instance, in electrophilic aromatic substitution reactions. However, the specific influence of this substitution pattern on reaction outcomes and the exploration of unique transformation pathways remain entirely unexplored.

Potential for Novel Derivative Design and Targeted Synthesis

The indolin-2-one structure serves as a versatile template for creating libraries of compounds for drug discovery. nih.gov The 1,6-dimethyl substitution provides a specific starting point for further functionalization. For example, reactions at the C3-methylene group are common for introducing diverse side chains. rsc.orgmdpi.com Future research could focus on designing and synthesizing novel derivatives of this compound to probe its potential biological activities. The key would be to systematically explore substitutions at other positions of the molecule to build a structure-activity relationship profile.

Advanced Computational Modeling and Spectroscopic Characterization Frontiers

There is a lack of published spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and computational studies for this compound. A foundational step in future research would be the complete spectroscopic characterization of this compound. Advanced computational modeling could then be employed to predict its geometric and electronic properties, molecular orbitals, and potential interactions with biological targets. Such studies would be invaluable for guiding the design of future experiments and understanding its fundamental properties. While datasets for derivatives of other heterocyclic systems exist, specific data for this compound is absent. nih.gov

Outlook for Non-Therapeutic Applications in Advanced Materials and Chemical Technologies

While the primary focus of indolin-2-one research has been in the pharmaceutical realm, other heterocyclic compounds have found applications in materials science, for example, as organic light-emitting diodes (OLEDs), dyes, or catalysts. The specific properties endowed by the 1,6-dimethyl substitution are unknown, but future research could investigate the photophysical properties of this compound and its derivatives for potential applications in advanced materials. However, without fundamental data, any potential non-therapeutic applications remain purely speculative.

Q & A

Basic: What methodologies are recommended for synthesizing 1,6-dimethylindolin-2-one with high reproducibility?

- Key Steps :

- Reaction Optimization : Use iterative testing of reaction parameters (temperature, catalyst loading, solvent polarity) to refine yield and purity. Document deviations systematically to identify critical variables .

- Characterization : Employ NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural identity. For purity, use HPLC with UV detection (λ = 254 nm) and report retention times .

- Reproducibility : Follow standardized protocols from primary literature, avoiding oversights in reagent stoichiometry or reaction time. Include detailed experimental procedures in supplementary materials to enable replication .

Basic: How should researchers design a systematic literature review to contextualize this compound’s pharmacological potential?

- Methodology :

- Database Selection : Prioritize PubMed, Web of Science, and Scopus for comprehensive retrieval of peer-reviewed studies. Avoid overreliance on Google Scholar due to inconsistent reproducibility .

- Search Strategy : Use Boolean operators (e.g., "this compound" AND ("bioactivity" OR "mechanism")) to filter studies. Limit results to the past 15 years but include seminal older works .

- Critical Appraisal : Evaluate study quality using tools like GRADE for bias assessment. Tabulate findings (e.g., IC₅₀ values, assay types) to identify consensus or gaps .

Advanced: How can conflicting bioactivity data for this compound across studies be resolved?

- Analytical Framework :

- Heterogeneity Assessment : Calculate I² and H statistics to quantify variability in meta-analyses. Values >50% for I² indicate substantial heterogeneity, necessitating subgroup analysis (e.g., by cell line or assay type) .

- Sensitivity Testing : Exclude outlier studies (e.g., those using non-standardized purity thresholds) and re-analyze effect sizes. Validate with in vitro dose-response curves under controlled conditions .

- Mechanistic Validation : Use molecular docking or CRISPR-based gene silencing to confirm target engagement, resolving discrepancies between phenotypic and target-specific assays .

Advanced: What experimental strategies address solvent-dependent reactivity in this compound derivatization?

- Approach :

- Solvent Screening : Test polar aprotic (DMSO, DMF), protic (MeOH, H₂O), and non-polar (toluene) solvents. Monitor reaction progress via TLC and quantify yields to construct solvent-effect profiles .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict solvent stabilization effects on transition states. Cross-validate with experimental Arrhenius plots .

- Green Chemistry Metrics : Compare E-factors (waste per product mass) across solvents to balance efficiency and sustainability .

Advanced: How should researchers design a meta-analysis to evaluate this compound’s anti-inflammatory efficacy?

- Protocol :

- Inclusion Criteria : Define strict eligibility (e.g., in vivo models, dose ≥10 µM). Exclude studies lacking negative controls or with unclear compound purity .

- Between-Study Variance : Use Paule-Mandel estimators for τ² to account for small-study effects. Apply Q-profile methods for 95% confidence intervals .

- Data Synthesis : Forest plots should display standardized mean differences (SMDs) with weights adjusted for study size. Address publication bias via funnel plots and Egger’s test .

Advanced: What statistical methods are critical for analyzing dose-response relationships in this compound toxicity studies?

- Guidelines :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC₅₀/LC₅₀ with 95% CI and goodness-of-fit metrics (R², RMSE) .

- ANOVA with Post Hoc Tests : Compare toxicity across doses (e.g., 1–100 µM) using Tukey’s HSD. Predefine significance thresholds (α = 0.05) and correct for multiple comparisons .

- Survival Analysis : For longitudinal data, apply Kaplan-Meier curves and Cox proportional hazards models to assess time-dependent effects .

Basic: How to ensure rigorous spectral interpretation for this compound analogs?

- Best Practices :

- Reference Libraries : Cross-check NMR shifts with databases (e.g., PubChem, SDBS) and published indolinone derivatives. Annotate splitting patterns and coupling constants .

- Multi-Technique Validation : Correlate IR carbonyl stretches (1650–1750 cm⁻¹) with HRMS molecular ions. For ambiguous peaks, use 2D NMR (COSY, HSQC) .

- Peer Review : Share raw spectral data (e.g., .jdx files) with collaborators for independent verification .

Advanced: What strategies mitigate enantiomeric bias in chiral synthesis of this compound derivatives?

- Solutions :

- Chiral Catalysts : Screen bisoxazoline ligands or BINOL-derived catalysts to enhance enantioselectivity. Optimize ee via chiral HPLC (e.g., Chiralpak AD-H column) .

- Kinetic Resolution : Monitor reaction enantiopurity at intervals using polarimetry. Quench reactions at maximum ee to prevent racemization .

- Crystallization : Employ diastereomeric salt formation (e.g., with tartaric acid) to isolate enantiopure products .

Basic: How to structure a research paper on this compound for maximum clarity?

- Outline :

- Introduction : Link indolinone’s core structure to known bioactivities (e.g., kinase inhibition). State hypotheses about substituent effects .

- Results : Use tables for physicochemical properties (logP, solubility) and figures for dose-response curves. Avoid duplicating data in text and visuals .

- Discussion : Contrast findings with prior studies, emphasizing methodological improvements (e.g., higher yields, novel analogs) .

Advanced: How to validate computational predictions of this compound’s metabolic stability?

- Workflow :

- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism. Compare with experimental microsomal half-life data .

- LC-MS/MS Quantification : Monitor parent compound depletion in liver microsomes. Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) using the well-stirred model .

- Correlation Analysis : Plot predicted vs. observed clearance rates; R² <0.7 indicates model recalibration is needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.